molecular formula C12H8ClN3O4 B185583 N-(4-Chlorophenyl)-2,4-dinitroaniline CAS No. 1226-23-9

N-(4-Chlorophenyl)-2,4-dinitroaniline

Cat. No. B185583
CAS RN: 1226-23-9
M. Wt: 293.66 g/mol
InChI Key: VHZNNEILGNYNNG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Synthesis and Energetic Properties

Research by Klapötke, Preimesser, and Stierstorfer (2015) explored the synthesis of energetic compounds, including N-(4-Chlorophenyl)-2,4-dinitroaniline. They investigated the thermal stability and sensitivity of these compounds towards impact and friction, comparing them with commercially available materials. The synthesis involved fluorine/amine exchange and nitration processes (Klapötke, Preimesser, & Stierstorfer, 2015).

2. Enzyme-linked Immunosorbent Assays

Krämer, Forster, and Kremmer (2008) developed rat monoclonal antibodies for sensitive analysis of 2,4-dinitroaniline in water and soil. They conducted competitive enzyme-linked immunosorbent assays (ELISA), demonstrating the assay's sensitivity and its potential for environmental surveillance monitoring (Krämer, Forster, & Kremmer, 2008).

3. Chromatography Applications

Wang and Huang (1965) studied the use of N-(4-Chlorophenyl)-2,4-dinitroaniline in polyamide layer chromatography for separating amino acids. Their method demonstrated better speed and efficiency compared to paper or thin-layer chromatography (Wang & Huang, 1965).

4. Synthesis of Pyrimidine Derivatives

Patil, Mohite, and Magdum (2015) synthesized a series of pyrimidine derivatives using N-(4-Chlorophenyl)-2,4-dinitroaniline. They investigated the antibacterial and anti-inflammatory activity of these compounds, contributing to pharmaceutical research (Patil, Mohite, & Magdum, 2015).

5. UV Protection in Ballpoint Pen Ink

Srinivasan, Radhakrishnan, and Stalin (2014) utilized N-(4-Chlorophenyl)-2,4-dinitroaniline in the formulation of UV-absorbing inclusion complexes for ballpoint pen ink, enhancing its stability against photodegradation (Srinivasan, Radhakrishnan, & Stalin, 2014).

6. Antimicrobial Agent Synthesis

Sah, Bidawat, Seth, and Gharu (2014) reported on the synthesis of formazans from Mannich base derivatives involving N-(4-Chlorophenyl)-2,4-dinitroaniline, investigating their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(4-chlorophenyl)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZNNEILGNYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347816
Record name N-(4-Chlorophenyl)-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-2,4-dinitroaniline

CAS RN

1226-23-9
Record name 4′-Chloro-2,4-dinitrodiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-2,4-dinitrodiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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